molecular formula C12H16O3 B13304001 2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid

2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid

Cat. No.: B13304001
M. Wt: 208.25 g/mol
InChI Key: QKCBNMVVJPFLBH-UHFFFAOYSA-N
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Description

2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C12H16O3. It is a member of the benzenes and monocarboxylic acids classes. This compound is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-3,4-dimethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and the process may be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(2-Methoxy-3,4-dimethylphenyl)propanoic acid can be compared with other similar compounds, such as:

    3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the additional methyl groups on the benzene ring.

    2-Methylpropanoic acid: Contains a methyl group on the propanoic acid moiety but lacks the aromatic ring.

    3-Hydroxy-2,2,4-trimethylpentyl ester: Different ester structure with additional hydroxyl and methyl groups.

The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxy-3,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H16O3/c1-7-5-6-10(9(3)12(13)14)11(15-4)8(7)2/h5-6,9H,1-4H3,(H,13,14)

InChI Key

QKCBNMVVJPFLBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C(=O)O)OC)C

Origin of Product

United States

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